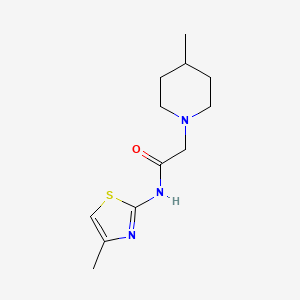
N-3-pyridinyl-4-(trifluoromethoxy)benzenesulfonamide
Vue d'ensemble
Description
N-3-pyridinyl-4-(trifluoromethoxy)benzenesulfonamide, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is primarily used as a tool compound in biochemical research to study the function of specific proteins and enzymes. In
Mécanisme D'action
TFP exerts its inhibitory effect on protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target protein, which in turn affects the downstream signaling pathways. TFP has also been shown to inhibit other enzymes by binding to their active sites.
Biochemical and Physiological Effects:
TFP has been shown to have a wide range of biochemical and physiological effects. Inhibition of protein kinases by TFP has been linked to the regulation of cell growth, differentiation, and apoptosis. TFP has also been shown to affect the activity of other enzymes, such as phosphodiesterases, which play a role in the regulation of intracellular signaling pathways. TFP has been shown to have anti-inflammatory effects by inhibiting the activity of phosphodiesterases. Additionally, TFP has been shown to affect the activity of ion channels, such as the TRPV1 channel, which is involved in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using TFP in lab experiments is its specificity. TFP has been shown to selectively inhibit specific protein kinases and enzymes, which allows researchers to study the function of these proteins in a more targeted manner. Additionally, TFP is a reversible inhibitor, which allows researchers to study the effects of the inhibitor on the target protein in a time-dependent manner. However, one of the limitations of using TFP in lab experiments is its potential toxicity. TFP has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of TFP in scientific research. One potential direction is the development of more selective inhibitors of specific protein kinases and enzymes. This could allow researchers to study the function of these proteins in a more targeted manner and could lead to the development of new therapeutics for a variety of diseases. Another potential direction is the use of TFP in combination with other inhibitors to target multiple signaling pathways simultaneously. This could lead to the development of more effective therapies for complex diseases such as cancer. Finally, the development of more stable and less toxic analogs of TFP could expand its use in a variety of experimental settings.
In conclusion, TFP is a powerful tool compound that has been widely used in scientific research to study the function of specific proteins and enzymes. Its specificity and reversible inhibition make it a valuable tool in the study of intracellular signaling pathways. However, its potential toxicity at high concentrations highlights the need for caution in its use. The future directions for the use of TFP in scientific research are promising and could lead to the development of new therapeutics for a variety of diseases.
Applications De Recherche Scientifique
TFP is widely used as a tool compound in biochemical research to study the function of specific proteins and enzymes. It is commonly used as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. TFP has been shown to inhibit several protein kinases, including MAP kinase, CDK2, and CDK5. It has also been used to study the function of other enzymes, such as phosphodiesterases and phosphatases.
Propriétés
IUPAC Name |
N-pyridin-3-yl-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-10-3-5-11(6-4-10)21(18,19)17-9-2-1-7-16-8-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYMNURHYCEBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B4437346.png)
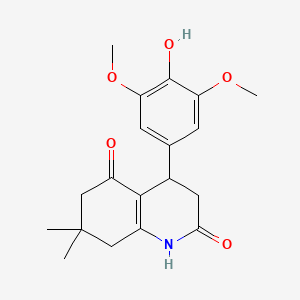
![1-(3-hydroxypropyl)-3,9-dimethyl-7-(2-methyl-2-propen-1-yl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437359.png)
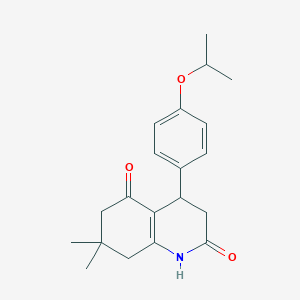
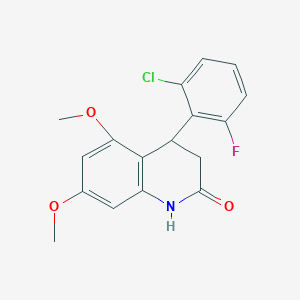
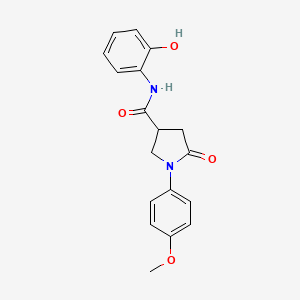
![1-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4437382.png)
![3-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4437383.png)


![N-benzyl-2-[(4-fluorophenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4437423.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethoxyphenyl)propanamide](/img/structure/B4437432.png)
